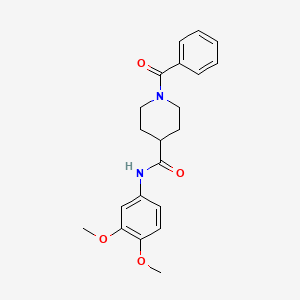![molecular formula C18H10FNO5S B5011262 2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5011262.png)
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as FSBA, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a sulfonamide-based compound that can react with protein sulfhydryl groups to form covalent adducts. This reaction can induce changes in protein conformation and function, which can be monitored through changes in fluorescence intensity. This compound has also been shown to generate reactive oxygen species upon irradiation with light, which can induce oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in protein conformation and function, which can have downstream effects on cellular processes. It has also been shown to induce oxidative damage to cells and tissues, which can lead to cell death. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments, including its high reactivity with protein sulfhydryl groups, its fluorescent properties, and its ability to generate reactive oxygen species upon irradiation with light. However, this compound also has some limitations, including its potential toxicity and the need for irradiation with light for some applications.
Direcciones Futuras
There are several future directions for the study of 2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione, including the development of new synthetic methods for this compound and related compounds, the exploration of new applications for this compound in scientific research, and the investigation of the biochemical and physiological effects of this compound in more detail. Additionally, the potential use of this compound in photodynamic therapy for the treatment of cancer and other diseases is an area of active research.
Métodos De Síntesis
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 4-fluorobenzenesulfonyl chloride with 1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has been widely studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of protein sulfhydryl groups and as a photosensitizer for photodynamic therapy. This compound has also been used as a tool for studying protein-protein interactions and enzyme activity.
Propiedades
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FNO5S/c19-12-7-9-13(10-8-12)26(23,24)25-20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHBKLSXQTJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-furylmethyl)thio]ethyl}-N'-phenylurea](/img/structure/B5011184.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5011199.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-{2-[(1-naphthylmethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5011208.png)
![isopropyl 4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011218.png)
![N-(3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5011222.png)
![3-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5011226.png)
![8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide](/img/structure/B5011234.png)
![N-(2-furylmethyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5011237.png)
![2-chloro-4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl methanesulfonate](/img/structure/B5011244.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5011253.png)
![7-(methylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5011268.png)

![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5011290.png)
